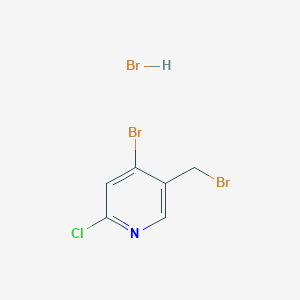
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring with a hydroxyl group and a carboxylic acid group, combined with trifluoroacetic acid. The presence of trifluoroacetic acid enhances the compound’s stability and reactivity, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve carbon dioxide or carboxylating agents like chloroformates.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid, which can be achieved through direct reaction with trifluoroacetic anhydride or trifluoroacetic acid itself.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, sulfonates
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, aldehydes
Substitution Products: Various substituted derivatives depending on the reagents used
科学的研究の応用
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The trifluoroacetic acid moiety enhances its binding affinity and stability, allowing it to effectively modulate biological pathways.
類似化合物との比較
Similar Compounds
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid: Lacks the trifluoroacetic acid moiety, resulting in different reactivity and stability.
4-hydroxypiperidine-2-carboxylic acid: Similar structure but without specific stereochemistry, leading to different biological activity.
Piperidine-2-carboxylic acid: Lacks both the hydroxyl group and trifluoroacetic acid, resulting in significantly different properties.
Uniqueness
The presence of both the hydroxyl group and trifluoroacetic acid in (2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid makes it unique in terms of its chemical reactivity, stability, and potential applications. The specific stereochemistry further enhances its selectivity and effectiveness in various applications.
特性
分子式 |
C8H12F3NO5 |
|---|---|
分子量 |
259.18 g/mol |
IUPAC名 |
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c8-4-1-2-7-5(3-4)6(9)10;3-2(4,5)1(6)7/h4-5,7-8H,1-3H2,(H,9,10);(H,6,7)/t4-,5+;/m0./s1 |
InChIキー |
TWRZEPFMUZJIIS-UYXJWNHNSA-N |
異性体SMILES |
C1CN[C@H](C[C@H]1O)C(=O)O.C(=O)(C(F)(F)F)O |
正規SMILES |
C1CNC(CC1O)C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


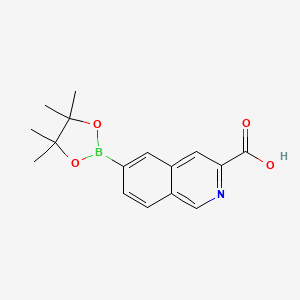
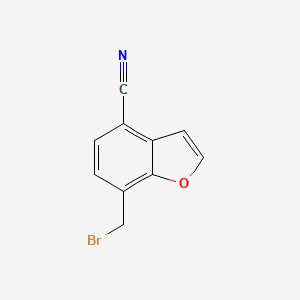
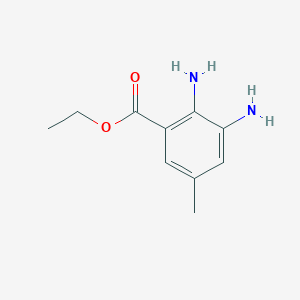
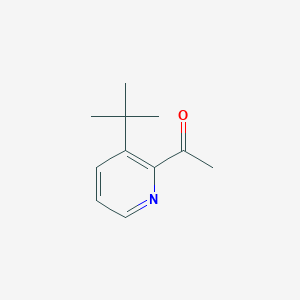

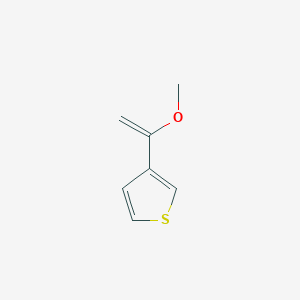

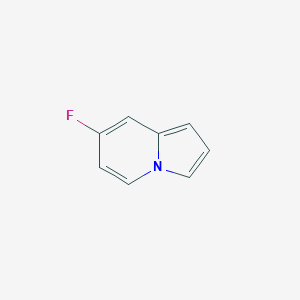

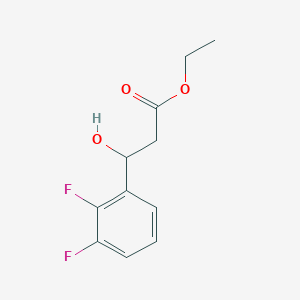
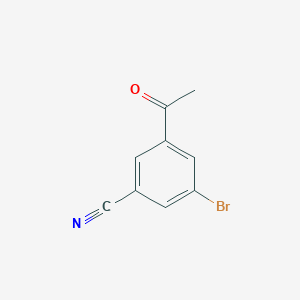
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)
